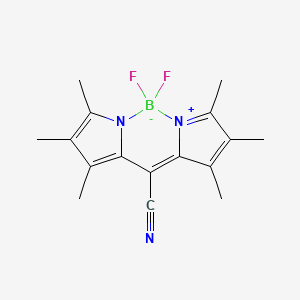

Pyrromethene 650

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BF2N3/c1-8-10(3)15-14(7-20)16-11(4)9(2)13(6)22(16)17(18,19)21(15)12(8)5/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNVCQRKLGCOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C)C)C#N)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157410-23-6 | |

| Record name | [[(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Derivatives of Pyrromethene 650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and derivatization of Pyrromethene 650 (PM650), a fluorescent dye belonging to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) class. Known for their high fluorescence quantum yields, sharp absorption and emission peaks, and excellent stability, BODIPY dyes like PM650 are pivotal in various applications, including fluorescent labeling, laser dyes, and chemosensors.[][2][3] This document details the synthetic pathways, photophysical characteristics, and methodologies for creating functional derivatives for advanced research and drug development applications.

Core Synthesis of this compound

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is synthesized through a multi-step process characteristic of BODIPY dyes.[4][5] The synthesis generally involves the acid-catalyzed condensation of a pyrrole (B145914) derivative, followed by oxidation and subsequent complexation with a boron source.

The primary challenge in this process often lies in managing the stability of the dipyrromethene precursors.[] The overall synthesis can be accomplished in two main stages: formation of the dipyrromethene intermediate and subsequent complexation with boron trifluoride.[3]

Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on established synthesis methods for 8-substituted BODIPY dyes.

Step 1: Condensation to form Dipyrromethane

-

Dissolve 2,4-dimethylpyrrole (B27635) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add an acyl chloride or aldehyde corresponding to the desired meso-substituent. For PM650, which is substituted at the 8-position (meso-position), this would typically involve a condensation reaction.

-

Introduce a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to facilitate the condensation reaction.[2]

-

Stir the reaction mixture at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The product of this step is a dipyrromethane intermediate.

Step 2: Oxidation to Dipyrromethene

-

To the solution containing the dipyrromethane, add an oxidizing agent. A common choice is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2]

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by a visible color change and TLC analysis. This step yields the dipyrromethene hydrochloride salt, which is often unstable and used directly in the next step without isolation.[6]

Step 3: Complexation with Boron

-

To the crude dipyrromethene solution, add an excess of a non-coordinating base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrohalide salt.

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture.[][2]

-

Allow the reaction to stir for several hours at room temperature. The formation of the brightly colored, fluorescent BODIPY core can be observed.

-

Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica (B1680970) gel to yield the final this compound dye.

Photophysical Properties of this compound

The photophysical properties of PM650 are highly dependent on the solvent environment. A notable characteristic is the presence of a strong electron-withdrawing cyano group at the 8-position, which can lead to the formation of an intramolecular charge transfer (ICT) state, particularly in polar solvents.[7][8] This ICT formation can influence the fluorescence quantum yield and lifetime.[7][9]

Table 1: Photophysical Data for this compound in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference(s) |

| Methanol | 587 | - | - | [4] |

| Ethanol | 588 | 612 | 0.54 | [4] |

| p-Dioxane | 589.4 | - | - | [4] |

| 2-Phenoxyethanol (EPH) | 598.6 | - | - | [4] |

| 1-Phenoxy-2-Propanol (PPH) | 596.6 | - | - | [4] |

| Cyclohexane | - | - | High | [10] |

Data compiled from multiple sources.[4][10] Note that fluorescence properties can be drastically affected in polar/protic environments due to non-radiative deactivation pathways.[10]

Synthesis of this compound Derivatives

The BODIPY core of this compound offers several reactive sites for functionalization, primarily at the α- (positions 1, 7), β- (positions 2, 6), and meso- (position 8) positions.[11] These modifications are crucial for tuning the dye's photophysical properties and for conjugating it to biomolecules, a key step in drug development and bioimaging.[]

Strategies for Derivatization

-

Meso-Position (8-Position) Modification: The meso-position is a common target for introducing functional groups. This can be achieved by using different acid chlorides or aldehydes in the initial condensation step.[6] For example, using an acid chloride with a terminal alkyne or azide (B81097) group would produce a PM650 derivative ready for click chemistry conjugation.

-

α- and β-Position (Pyrrole Ring) Modification:

-

Vilsmeier-Haack Formylation: This reaction can introduce a formyl (aldehyde) group onto the BODIPY core, typically at the 2-position.[2] This aldehyde can then serve as a handle for further reactions, such as condensation with amines to form imines or conversion to other functional groups.

-

Halogenation: The pyrrole rings can be halogenated, and these halo-substituents can then be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of aryl, alkyl, or acetylenic groups.[11]

-

Experimental Protocol: Vilsmeier-Haack Formylation of a BODIPY Core

This protocol describes the introduction of a formyl group, a versatile synthetic handle, onto the BODIPY scaffold.

-

Cool a solution of a suitable solvent like N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.

-

Dissolve the starting BODIPY dye (e.g., a PM650 precursor) in a chlorinated solvent like DCM.

-

Add the BODIPY solution dropwise to the prepared Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the resulting formylated BODIPY derivative by column chromatography.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound dye.

Derivatization Pathways

Caption: Key derivatization strategies for the this compound core.

Applications in Drug Development

The unique properties of this compound and its derivatives make them highly valuable in drug discovery and development.[12] Their high brightness and photostability are ideal for high-throughput screening (HTS) and cellular imaging.[12] By functionalizing the dye with moieties that can bind to specific biological targets, researchers can create fluorescent probes to visualize drug-target interactions, monitor cellular processes in real-time, and assess the efficacy of drug candidates at the cellular level.[][12] The ability to tune the dye's spectral properties allows for the development of multiplexed assays, further accelerating the drug discovery pipeline.

References

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. exciton.luxottica.com [exciton.luxottica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to the Absorption and Emission Spectra of Pyrromethene 650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Pyrromethene 650 (PM650), a fluorescent dye with significant applications in various scientific fields. This document details its absorption and emission characteristics, the experimental protocols for their measurement, and the key signaling pathways and workflows involved in its spectroscopic analysis.

Core Photophysical Data of this compound

The absorption and emission properties of this compound are highly dependent on its solvent environment. The following tables summarize the key quantitative data gathered from various studies, providing a comparative look at its performance in different solvents.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax,abs) | 588 nm | Ethanol |

| 587 nm | Methanol | |

| 589.4 nm | p-Dioxane | |

| 588 nm | Acetone | |

| ~590 nm | DMF/dioxane mixtures (<16% DMF)[1][2] | |

| Emission Maximum (λmax,em) | 612 nm | Ethanol |

| 606 nm | Acetone[3] | |

| 605 nm | DMF/dioxane mixtures[1] | |

| Molar Absorptivity (ε) | 4.6 x 104 L mol-1 cm-1 | Ethanol |

| Fluorescence Quantum Yield (Φf) | 0.54 | Ethanol |

| ~0.1 | Acetone[4] |

Experimental Protocols

The determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs light and to quantify the molar absorptivity.

Instrumentation: A UV-Vis spectrophotometer is required for this procedure.

Procedure:

-

Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure lamp stability.

-

Solvent Blank Preparation: Fill a clean cuvette with the solvent that will be used to dissolve the this compound. This will serve as the blank.

-

Blank Measurement: Place the blank cuvette in the spectrophotometer and measure the absorbance across the desired wavelength range (e.g., 350-750 nm). This will be subtracted from the sample measurement to correct for solvent absorption and any scattering.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a dilution that results in an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the sample cuvette in the spectrophotometer and measure the absorbance across the same wavelength range as the blank.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true absorption spectrum of this compound. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax,abs). The molar absorptivity (ε) can be calculated using the Beer-Lambert equation: A = εcl, where A is the absorbance at λmax,abs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Measurement of Emission Spectrum

Objective: To determine the wavelength(s) at which this compound emits light upon excitation.

Instrumentation: A spectrofluorometer is required for this procedure.

Procedure:

-

Instrument Preparation: Turn on the spectrofluorometer and its light source (e.g., Xenon arc lamp) and allow it to warm up and stabilize.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax,abs) of this compound, as determined from the absorption spectroscopy experiment.

-

Solvent Blank Measurement: Fill a clean fluorescence cuvette with the solvent and place it in the sample holder. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λexcitation + 10 nm to 800 nm). This will record any background signal from the solvent (e.g., Raman scattering).

-

Sample Measurement: Replace the solvent blank with the cuvette containing the this compound solution. Perform the same emission scan as for the blank.

-

Data Analysis: Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λmax,em).

Visualizations of Core Concepts

To further elucidate the principles and processes involved in the spectroscopic analysis of this compound, the following diagrams have been generated.

References

- 1. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]

- 2. Spectrophotometry (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Molar Extinction Coefficient of Pyrromethene 650 in Ethanol

This technical guide provides a comprehensive overview of the molar extinction coefficient of Pyrromethene 650 in ethanol (B145695), tailored for researchers, scientists, and professionals in drug development. This document outlines the quantitative spectroscopic properties, a detailed experimental protocol for their determination, and a visual workflow to facilitate understanding and replication of the methodology.

Quantitative Spectroscopic Data

The molar extinction coefficient is a critical parameter for quantitative analysis, enabling the determination of a substance's concentration in solution. The spectroscopic properties of this compound in ethanol are summarized below.

| Compound | Solvent | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| This compound | Ethanol | 588 nm | 4.6 x 104 L mol-1 cm-1 | [1][2] |

Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[3] A meticulous experimental approach is crucial for obtaining accurate and reproducible results.

1. Materials and Instrumentation:

-

Analyte: this compound (laser grade)[4]

-

Solvent: Spectroscopic grade ethanol

-

Instrumentation: Calibrated UV-Vis spectrophotometer

-

Labware: Volumetric flasks, pipettes, and quartz cuvettes (typically with a 1 cm path length)

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 1-10 mg) to minimize measurement imprecision.[5]

-

Dissolve the weighed dye in a known volume of ethanol within a volumetric flask to prepare a stock solution of a specific molar concentration. The molecular weight of this compound (1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex) is 301.15 g/mol .[1][2]

3. Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare several solutions of varying, known concentrations. These dilutions should span a range that yields absorbance values within the linear dynamic range of the spectrophotometer, ideally between 0.1 and 1.0 absorbance units.

4. Spectrophotometric Measurement:

-

Calibrate the UV-Vis spectrophotometer using a blank sample containing only the solvent (ethanol).

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol is 588 nm.[1][2] Ensure the cuvettes are clean and free of scratches.[3]

5. Data Analysis and Calculation:

-

Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

-

Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is determined from the slope of the line, as described by the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (commonly 1 cm).[3] Therefore, ε can be calculated as the slope of the absorbance versus concentration plot divided by the path length.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of this compound.

This guide provides the essential information and a structured protocol for the accurate determination of the molar extinction coefficient of this compound in ethanol, which is a fundamental parameter in various research and development applications, including the development of fluorescent probes and sensors.[6]

References

Pyrromethene 650 fluorescence quantum yield and lifetime

An In-depth Technical Guide to the Photophysical Properties of Pyrromethene 650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of this compound (PM650), a laser dye known for its performance in the orange-red region of the spectrum. The photophysical behavior of this dye, particularly its fluorescence quantum yield and lifetime, is highly dependent on its molecular environment. This document outlines these key parameters in various solvents, details the experimental protocols for their measurement, and illustrates the underlying photophysical processes.

Core Photophysical Data

The fluorescence quantum yield (Φf) and lifetime (τ) of this compound are significantly influenced by the solvent's polarity and protic nature. A decrease in fluorescence intensity and lifetime is often observed in polar and protic environments.[1] The quantitative data, collated from various studies, are summarized below.

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |

| Ethanol | 0.54 | Data not available in provided search results |

| Acetone | ~0.1 | Data not available in provided search results |

| Methanol | Drastic decrease noted, but specific value not provided[1] | Drastic decrease noted, but specific value not provided[1] |

| Cyclohexane | Data not available in provided search results | Data not available in provided search results |

| Dimethylformamide (DMF) | Significant improvement noted over acetone[2] | Data not available in provided search results |

Note: The photophysical properties of PM650 can be time-dependent in certain electron-donor solvents like dimethylformamide (DMF).[1] In DMF, the absorption intensity of PM650 diminishes while the fluorescence intensity increases compared to its behavior in acetone.[2][3]

Experimental Protocols

The accurate determination of fluorescence quantum yields and lifetimes requires precise and standardized experimental procedures. The most common methods are the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for lifetime measurements.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) represents the ratio of photons emitted through fluorescence to the photons absorbed.[4] The comparative method is a reliable technique for determining this value, which involves using a well-characterized fluorescent standard with a known quantum yield.[4]

Methodology:

-

Standard and Sample Preparation : Prepare a series of dilute solutions of both the test sample (this compound) and a chosen fluorescence standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a standard 10 mm path length cuvette to minimize inner filter effects.[4]

-

Absorbance Measurement : Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance value at the excitation wavelength to be used for the fluorescence measurements.

-

Fluorescence Measurement : Record the fully corrected fluorescence emission spectrum for each solution in a fluorescence spectrometer. The excitation wavelength must be identical for both the sample and the standard.[4]

-

Data Analysis : Integrate the area under the fluorescence emission curve for each spectrum.

-

Calculation : Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The gradient of these plots is proportional to the quantum yield. The quantum yield of the unknown sample (ΦX) can then be calculated using the following equation[4]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the respective solvents.

-

References

Unveiling the Solvent-Dependent Photophysical Behavior of Pyrromethene 650

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrromethene 650 (PM650), a highly fluorescent dye belonging to the pyrromethene-BF2 complex family, exhibits significant potential in various scientific and biomedical applications, including laser technologies and fluorescence imaging. Its performance, however, is intricately linked to its molecular environment. This technical guide provides a comprehensive overview of the photophysical properties of this compound in a range of solvents, offering crucial data and experimental insights for researchers aiming to optimize its use.

Core Photophysical Parameters: A Comparative Analysis

The interaction of a fluorophore with its surrounding solvent molecules can significantly alter its electronic ground and excited states, leading to changes in its absorption and emission characteristics. This phenomenon, known as solvatochromism, is a key consideration when employing dyes like PM650. The photophysical properties of PM650 are intensively solvent-dependent.[1] The primary photophysical parameters of this compound—absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf)—have been compiled from various studies and are presented below for a comparative analysis across different solvent environments.

| Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Ethanol | 588 | 612 | 4.6 x 104 | 0.54 | - |

| Methanol | 587 | - | - | - | - |

| p-Dioxane | 589.4 | - | - | - | 2.8 |

| Acetone (B3395972) | 588 | 606 | - | ~0.1 | ~1 |

| Dimethylformamide (DMF) | - | - | - | - | - |

| Cyclohexane | - | - | - | - | - |

| Xylene | - | - | - | - | - |

Note: A hyphen (-) indicates that the data was not available in the cited literature.

The data reveals that the absorption and emission maxima of PM650 show slight shifts with changes in solvent polarity. A more dramatic effect is observed in the fluorescence quantum yield and lifetime, which are significantly influenced by the solvent environment. For instance, the fluorescence quantum yield of PM650 in acetone is considerably lower than in other solvents, suggesting the presence of efficient non-radiative decay pathways in this medium.[2] In polar/protic solvents, the fluorescence quantum yield and lifetime of PM650 strongly decrease, which is attributed to an extra non-radiative deactivation pathway via an intramolecular charge-transfer (ICT) state.[1][3]

Experimental Protocols: Methodologies for Characterization

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments involved in characterizing fluorescent dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε) of PM650 in different solvents.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest with known concentrations (typically in the range of 10-6 to 10-5 M). A stock solution is usually prepared first and then diluted to the desired concentrations.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is first blanked with the pure solvent in both the sample and reference cuvettes.

-

Measurement: The absorption spectra of the dye solutions are recorded over a specific wavelength range (e.g., 400-700 nm for PM650).

-

Data Analysis: The wavelength at which the maximum absorbance is observed is the λabs. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) of PM650 in various solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the dye in the respective solvents, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

-

Measurement: The sample is excited at a wavelength close to its absorption maximum (λabs). The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength corresponding to the peak intensity in the emission spectrum is the λem.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process (Φf).

Methodology (Relative Method):

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent or a similar one is chosen. For the red-emitting region of PM650, standards like Rhodamine 6G or Cresyl Violet can be used.

-

Measurement: The absorption and fluorescence spectra of both the sample (PM650) and the reference standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both.

-

Calculation: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τf) of PM650.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τf).

Visualizing Photophysical Processes and Experimental Workflows

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Caption: A general experimental workflow for characterizing the photophysical properties of a fluorescent dye.

Conclusion

The photophysical properties of this compound are highly sensitive to the solvent environment. Understanding these solvent-dependent shifts in absorption, emission, quantum yield, and lifetime is paramount for the effective application of this versatile fluorophore. The data and experimental protocols presented in this guide offer a foundational resource for researchers working with this compound, enabling more informed experimental design and data interpretation in fields ranging from materials science to biomedical imaging and diagnostics. The noticeable decay of PM650 dye emission with age, even with limited light exposure, suggests that photodegradation is a factor to consider in experimental design.[4]

References

An In-depth Technical Guide on the Solubility of Pyrromethene 650 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the laser dye Pyrromethene 650 (PM650) in various organic solvents. The document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is a highly efficient laser dye.[1] Its performance and stability are significantly influenced by the choice of solvent. Understanding its solubility is critical for a wide range of applications, including laser development, fluorescence microscopy, and materials science.

Quantitative Solubility Data

The solubility of this compound varies considerably across different organic solvents. The following table summarizes the available quantitative solubility limits at 25°C.

| Solvent | Chemical Abbreviation | Solubility |

| Methanol | MeOH | ~280 mg/L |

| Ethanol (B145695) | EtOH | ~460 mg/L[1] |

| 2-Phenoxyethanol | EPH | ~4.3 g/L |

| 1-Phenoxy-2-Propanol | PPH | ~4.4 g/L |

| p-Dioxane | ~8.9 g/L | |

| Propylene Carbonate | ~3 g/L | |

| Propylene Glycol | ~3 g/L | |

| Ethylene Glycol | Insoluble | |

| Xylene | Used as a lasing solvent[1] |

Note: The data is sourced from the Exciton product information sheet for this compound.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely used shake-flask method coupled with UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound dye

-

Organic solvent of interest (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer

-

Analytical balance

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound in the specific solvent using the UV-Vis spectrophotometer. The λmax for this compound in ethanol is approximately 588 nm.[1]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

After the equilibration period, allow the samples to stand undisturbed at the same temperature to let the excess solid settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample and then filter it through a syringe filter.

-

Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

This comprehensive guide provides essential information for researchers and professionals working with this compound, enabling informed solvent selection and experimental design. The provided protocol offers a robust framework for accurately determining the solubility of this important laser dye.

References

A Theoretical Deep Dive into the Electronic Transitions of Pyrromethene 650

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical studies investigating the electronic transitions of Pyrromethene 650 (PM650), a laser dye known for its strong absorption and fluorescence in the orange-red region of the visible spectrum. Understanding the nature of these electronic transitions through computational methods is crucial for optimizing its photophysical properties for applications ranging from laser technology to bio-imaging and photodynamic therapy. This guide details the quantum chemical methodologies employed, summarizes key quantitative findings, and visualizes the underlying processes.

Introduction to this compound and its Spectroscopic Features

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is a member of the BODIPY (boron-dipyrromethene) family of dyes.[1] These dyes are characterized by high fluorescence quantum yields, sharp absorption and emission bands, and good photostability. The defining spectroscopic features of PM650 in ethanol (B145695) are a strong absorption maximum (λ_max,abs_) around 588 nm and a fluorescence maximum (λ_max,fl_) at approximately 612 nm.[1][2] The color and photophysical properties of PM650 can be influenced by the solvent environment, particularly in electron-donating solvents where a color change from violet to green can be observed due to specific chemical reactions.[3]

Theoretical Methodologies for Studying Electronic Transitions

The electronic transitions of molecules like this compound are primarily investigated using quantum chemical calculations.[4][5][6] These computational methods allow for the prediction of excited state energies, transition probabilities, and the nature of the orbitals involved.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

A cornerstone of modern computational chemistry, Density Functional Theory (DFT) is used to determine the ground-state electronic structure and optimized geometry of the molecule. The B3LYP functional, a hybrid functional, combined with a basis set like 6-31G, is a common choice for these calculations.

To investigate excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method.[7] TD-DFT calculates the excitation energies, which correspond to the energy difference between the ground and excited states, and the oscillator strengths, which are proportional to the intensity of the absorption bands. The main electronic transitions, such as the S₀ → S₁ transition responsible for the primary absorption band, are often dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Advanced Methods: Multiconfiguration Time-Dependent Hartree (MCTDH)

For a deeper understanding of the dynamics after photoexcitation, more advanced methods like the Multiconfiguration Time-Dependent Hartree (MCTDH) approach are employed. This method is particularly useful for studying non-adiabatic processes such as internal conversion (IC) between excited states (e.g., S₂ → S₁).[8] It allows for the simulation of how the molecule's geometry changes and energy is redistributed on ultrafast timescales, providing insights into the efficiency of fluorescence and other photophysical processes.[8]

Experimental Protocols: A Computational Approach

The following outlines a typical computational protocol for the theoretical study of PM650's electronic transitions, as synthesized from the cited literature.

-

Molecular Structure Preparation : The initial 3D structure of this compound is built using molecular modeling software, such as CHEM BIO.

-

Ground State Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation in the ground state (S₀). This is typically performed using DFT with the B3LYP functional and the 6-31G basis set in a computational chemistry package like Gaussian.

-

Vibrational Frequency Analysis : A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Excited State Calculations : Using the optimized ground-state geometry, the vertical excitation energies, oscillator strengths, and orbital contributions for the lowest-lying singlet excited states are calculated using TD-DFT (e.g., TD-B3LYP/6-31G).[3]

-

Excited State Geometry Optimization : To study fluorescence, the geometry of the first excited singlet state (S₁) is optimized. The energy difference between the optimized S₁ and S₀ states at the S₁ geometry provides the emission energy.

-

Data Analysis : The calculated absorption and emission wavelengths are compared with experimental spectra. The molecular orbitals (HOMO, LUMO, etc.) involved in the key transitions are visualized to understand the charge redistribution upon excitation.

Caption: A typical workflow for the computational study of this compound's electronic properties.

Quantitative Data Summary

Theoretical calculations provide valuable quantitative data that can be directly compared with experimental measurements.

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for this compound

| Property | Experimental Value | Calculated Value | Method | Reference |

| Max. Absorption (λ_max,abs_) | 588 nm (in Ethanol) | 590 nm | TD-B3LYP | [1][3] |

| Max. Fluorescence (λ_max,fl_) | 612 nm (in Ethanol) | - | - | [1] |

| S₂ State Energy | - | 3.41 eV | MCTDH | [8] |

| S₂/S₁ Min. Energy Conical Intersection | - | 2.97 eV | MCTDH | [8] |

Note: The calculated absorption value is from a study discussing hypsochromic shifts and may not represent a direct prediction in a specific solvent.

Table 2: Calculated Electronic Transition Data for Pyrromethene Dyes (Illustrative)

| Compound | λ_1ab_ (nm) | Oscillator Strength (f) | Main Orbital Contribution |

| PM-Chromophore | 418.78 | 0.3582 | HOMO → LUMO |

| PM-4m | - | - | HOMO → LUMO |

| PM546 | - | - | HOMO → LUMO |

| PM650 | (Data not explicitly listed in abstract) | (Data not explicitly listed in abstract) | HOMO → LUMO |

| PM567 | - | - | HOMO → LUMO |

This table is based on data from a study on various pyrromethene dyes using TD-DFT-B3LYP/6-31G, highlighting that the S₀ → S₁ transition is predominantly of HOMO-LUMO character. The specific values for PM650 were not available in the abstract.

Key Electronic Transitions and Signaling Pathways

The photophysical behavior of PM650 is governed by the transitions between its electronic states. A Jablonski diagram is a standard way to visualize these processes.

Upon absorption of a photon with the appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). For PM650, the strong visible absorption band corresponds to the S₀ → S₁ transition. Following excitation, the molecule can relax through several pathways:

-

Vibrational Relaxation : The molecule rapidly loses excess vibrational energy within the same electronic state, relaxing to the lowest vibrational level of that state.

-

Internal Conversion (IC) : A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). Studies on PM650 have shown this S₂ → S₁ internal conversion to be extremely fast, occurring on the order of tens of femtoseconds.[8] This rapid decay is facilitated by the proximity of conical intersections (points where potential energy surfaces cross) to the initial excited-state geometry.[8]

-

Fluorescence : A radiative transition from the first excited singlet state (S₁) back to the ground state (S₀), responsible for the dye's characteristic emission.

-

Intersystem Crossing (ISC) : A non-radiative transition to a triplet state (T₁), which is less common for highly fluorescent dyes like PM650.

Caption: A simplified Jablonski diagram illustrating the key electronic transitions for this compound.

Conclusion

Theoretical studies, predominantly using TD-DFT, provide invaluable insights into the electronic transitions of this compound. These computational models successfully predict the main absorption features, which are primarily attributed to the HOMO-LUMO transition. More sophisticated methods further elucidate the complex dynamics of internal conversion that occur after photoexcitation, explaining the high fluorescence efficiency of this dye class. The synergy between these theoretical investigations and experimental observations is critical for the rational design of new pyrromethene derivatives with tailored photophysical properties for advanced applications in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 6. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Molecular Orbital Calculations of Pyrromethene 650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational approaches used to characterize the molecular orbitals and electronic properties of Pyrromethene 650 (PM650). By leveraging quantum chemical calculations, researchers can gain profound insights into the photophysical behaviors of this significant laser dye, aiding in the rational design of new photo-electronic and biomedical materials.

Introduction to this compound

This compound, chemically known as 1,2,3,5,6,7-hexamethyl-8-cyanopyrromethene-difluoroborate complex, is a highly efficient laser dye characterized by its strong absorption and fluorescence in the visible spectrum.[1] Its robust photostability and high fluorescence quantum yield make it a superior alternative to older dyes like rhodamines in various applications, including tunable lasers and biological imaging.

The electronic properties of PM650, particularly its absorption and emission characteristics, are governed by the transitions between its molecular orbitals. Computational chemistry provides a powerful toolkit for modeling these orbitals and predicting the dye's behavior, offering a cost-effective and insightful complement to experimental studies.

Theoretical Framework: DFT and TD-DFT

The primary methods for investigating the electronic structure of molecules like PM650 are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules in their ground state.[2] Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's electronic excitation properties.[3]

-

Time-Dependent Density Functional Theory (TD-DFT): To study excited states and predict absorption and emission spectra, TD-DFT is the method of choice.[2] It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-Visible spectroscopy.

The relationship between these orbitals and the dye's function is fundamental. The S₀ → S₁ electronic transition, responsible for the primary absorption band, is typically dominated by the promotion of an electron from the HOMO to the LUMO. In PM650, this is further characterized as an intramolecular charge transfer (ICT) process from the aromatic pyrromethene core to the electron-withdrawing cyano group.[4]

Experimental and Computational Protocols

Theoretical calculations on pyrromethene dyes are typically performed using commercially available software packages like Gaussian.[3] The general workflow involves initial molecule drawing, followed by geometry optimization and subsequent property calculations.

Computational Workflow: The process begins with defining the molecular structure, which is then optimized to find its lowest energy conformation. For PM650, the ground state (S₀) geometry is optimized using DFT, commonly with the B3LYP functional and a 6-31G basis set.[5] Following optimization, properties like HOMO-LUMO energies are calculated. The excited state (S₁) geometry can be optimized using methods like Configuration Interaction Singles (CIS). Absorption spectra are then calculated using TD-DFT on the optimized ground state geometry.

Detailed Methodologies:

-

Software: Gaussian 03 and CHEM BIO software are cited for carrying out theoretical calculations and drawing molecules, respectively.

-

Ground State Optimization: The optimization of the ground state S₀ geometry of PM650 is performed using DFT with the B3LYP functional and the 6-31G basis set.

-

Excited State Optimization: The geometry of the first excited singlet state (S₁) is optimized using ab initio Configuration Interaction Singles (CIS).

-

Absorption Spectra: Absorption bands are calculated using Time-Dependent DFT (TD-DFT). Quantum mechanics calculations at the TD-B3LYP level with the 6-31G basis set have been used to confirm spectral shifts.[5]

Data and Results

Computational studies yield valuable data that can be compared with experimental findings. Below are tables summarizing both calculated and experimental properties of this compound.

Table 1: Calculated Molecular Geometry for PM650 This table presents a key bond angle calculated using the B3LYP/6-31G method, providing insight into the molecule's optimized structure.

| Parameter | Value (Degrees) | Source |

| C(17)-C(14)-N(2) Bond Angle | 125.7196 |

Table 2: Experimental Spectroscopic and Photophysical Properties of PM650 This table summarizes the key experimental photophysical properties of PM650 in various solvents, which serve as benchmarks for validating computational results.

| Solvent | λ_abs max (nm) | λ_fl max (nm) | Quantum Yield (Φf) | Molar Extinction Coeff. (ε) | Source |

| Ethanol | 588 | 612 | 0.54 | 4.6 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Methanol | 587 | - | - | - | [1] |

| p-Dioxane | 589.4 | - | - | - | [1] |

| 2-Phenoxyethanol (EPH) | 598.6 | - | - | - | [1] |

| 1-Phenoxy-2-Propanol (PPH) | 596.6 | - | - | - | [1] |

Conclusion

The molecular orbital calculations of this compound, primarily through DFT and TD-DFT methods, provide indispensable insights into its electronic structure and photophysical properties. These computational models accurately predict the geometries and spectral behaviors that make PM650 an exceptional laser dye. The strong correlation between theoretical calculations involving HOMO-LUMO transitions and experimentally observed absorption and emission spectra validates the use of these computational workflows. For researchers in materials science and drug development, these techniques offer a predictive framework for understanding molecular behavior and guiding the synthesis of novel compounds with tailored photophysical characteristics.

References

The Dawn of a Brighter Era: A Technical Guide to the Discovery and History of Pyrromethene Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrromethene class of dyes, particularly their boron-dipyrromethene (BODIPY) derivatives, has emerged as a cornerstone of modern fluorescence technology. Characterized by their exceptional photophysical properties—including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability—these dyes have found widespread application in fields ranging from laser technology to biological imaging and sensing. This in-depth technical guide traces the historical arc of pyrromethene dyes, from their foundational roots in early 20th-century pyrrole (B145914) chemistry to their discovery and subsequent evolution into the versatile fluorescent probes utilized today. We will delve into the key synthetic methodologies, present a comprehensive overview of their photophysical characteristics, and provide detailed experimental protocols for their synthesis and application. Furthermore, this guide will feature visualizations of key synthetic and mechanistic pathways to facilitate a deeper understanding of this remarkable class of fluorophores.

A Rich History: From Pyrrole Chemistry to Fluorescent Brilliance

The story of pyrromethene dyes is intrinsically linked to the pioneering work on the chemistry of pyrroles, fundamental heterocyclic aromatic compounds. The early 20th century saw significant advancements in this area, largely driven by the quest to understand the structure of natural pigments like heme and chlorophyll.

The Foundations Laid by Hans Fischer:

The groundwork for pyrromethene chemistry was substantially laid by the German chemist Hans Fischer , who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of haemin and chlorophyll. His extensive work on the synthesis and characterization of pyrroles and their derivatives provided the chemical knowledge necessary for the later construction of the pyrromethene core.

The Birth of BODIPY Dyes:

The direct precursors to the modern era of pyrromethene dyes were first reported in 1968 by Treibs and Kreuzer . They described the synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, the core structure of what would come to be known as BODIPY dyes. This seminal work demonstrated that the complexation of a pyrromethene ligand with a boron difluoride (BF2) unit resulted in a highly fluorescent and stable compound. However, it was not until the late 1980s and early 1990s that the exceptional potential of these dyes as laser dyes and fluorescent probes began to be fully realized and extensively explored.

The Heart of the Matter: Synthesis of the Pyrromethene Core

The synthesis of pyrromethene dyes, particularly the BODIPY family, typically involves a two-step process: the formation of the dipyrromethane precursor followed by oxidation and complexation with a boron source.

General Synthetic Pathway

The most common approach involves the acid-catalyzed condensation of a pyrrole with an aldehyde or an acyl chloride to form a dipyrromethane, which is then oxidized to the corresponding dipyrromethene. Subsequent treatment with a boron trifluoride source, typically boron trifluoride etherate (BF3•OEt2), in the presence of a base, yields the final BODIPY dye.

Illuminating Properties: A Quantitative Look at Pyrromethene Dyes

Pyrromethene dyes are renowned for their outstanding photophysical properties. These characteristics can be finely tuned by modifying the substituents on the pyrromethene core, leading to a vast library of dyes with tailored absorption and emission profiles.

| Dye Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent | Reference |

| Pyrromethene 567 | 518 | 545 | 0.83 | ~80,000 | Ethanol | [1] |

| Pyrromethene 597 | 525 | 570 | 0.40 | ~90,000 | Cyclohexane | [2] |

| BODIPY FL | 503 | 512 | ~0.90 | >80,000 | Methanol | [3] |

| BODIPY R6G | 528 | 547 | - | - | - | [3] |

| BODIPY TMR | 543 | 569 | - | - | - | [3] |

| BODIPY TR | 592 | 618 | - | - | - | [3] |

| BODIPY 630/650-X | 630 | 650 | >0.9 | ~100,000 | - | [3] |

Note: Photophysical properties can vary depending on the solvent and measurement conditions. The data presented here are representative values.

Experimental Protocols: From Synthesis to Application

This section provides detailed methodologies for the synthesis of a representative pyrromethene dye and its application in cellular imaging.

Synthesis of 1,3,5,7,8-pentamethyl-2,6-diethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (Pyrromethene 567)

This protocol is adapted from established synthetic procedures for symmetrically substituted BODIPY dyes.

Materials:

-

2,4-Dimethyl-3-ethylpyrrole

-

Acetyl chloride

-

Boron trifluoride etherate (BF3•OEt2)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Dipyrromethene Precursor:

-

To a solution of 2,4-dimethyl-3-ethylpyrrole (2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add acetyl chloride (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude dipyrromethene hydrochloride salt.

-

-

Complexation with Boron Trifluoride:

-

Dissolve the crude dipyrromethene hydrochloride salt in anhydrous DCM.

-

To this solution, add triethylamine (TEA) (4-5 equivalents) and stir for 15-20 minutes at room temperature.

-

Slowly add boron trifluoride etherate (BF3•OEt2) (5-6 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours. The reaction mixture will typically develop a deep color with strong fluorescence.

-

-

Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure Pyrromethene 567 as a brightly colored solid.

-

Staining of Lipid Droplets in Live Cells with BODIPY 493/503

This protocol provides a general workflow for the fluorescent labeling of neutral lipid droplets in cultured mammalian cells.

Materials:

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

-

Cultured mammalian cells on coverslips or in imaging dishes

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.

-

Wash the cells once with pre-warmed PBS.

-

-

Staining:

-

Prepare a fresh staining solution by diluting the BODIPY 493/503 stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-2 µg/mL.

-

Remove the PBS and add the staining solution to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~488 nm, emission ~515 nm).

-

Signaling and Sensing: The Rise of Functional Pyrromethene Dyes

The versatility of the pyrromethene scaffold allows for the incorporation of various functional groups, transforming these dyes into sophisticated sensors for a wide range of analytes and biological processes. A common strategy involves a "turn-on" or ratiometric fluorescence response upon binding to the target.

Mechanism of a BODIPY-based Fluorescent Sensor for Metal Ions

Many BODIPY-based metal ion sensors operate on the principle of photoinduced electron transfer (PET). In the "off" state, the fluorescence of the BODIPY core is quenched by an electron-rich chelating group. Upon binding of a metal ion, the electron-donating ability of the chelator is suppressed, inhibiting the PET process and "turning on" the fluorescence of the BODIPY.

Conclusion and Future Outlook

From their serendipitous discovery to their current status as indispensable tools in various scientific disciplines, pyrromethene dyes have had a remarkable journey. Their inherent brightness, stability, and chemical tractability have cemented their place in the arsenal (B13267) of fluorescent probes. The future of pyrromethene dye chemistry promises even more exciting developments, with ongoing research focused on the synthesis of novel derivatives with emission profiles in the near-infrared for deep-tissue imaging, the development of more sophisticated multi-analyte sensors, and their integration into advanced materials for applications in optoelectronics and theranostics. The vibrant history of pyrromethene dyes serves as a testament to the power of fundamental chemical research to unlock transformative technologies.

References

Methodological & Application

Application Notes: Pyrromethene 650 in Solid-State Dye Lasers

Introduction

Pyrromethene 650 (PM-650) is a highly efficient laser dye belonging to the pyrromethene family, known for its strong performance in the red region of the visible spectrum.[1][2] These dyes are characterized by high fluorescence quantum yields, large molar absorption coefficients, and low triplet-triplet absorption, which contribute to their high lasing efficiency and good photostability.[2][3] The development of solid-state host materials, such as modified poly(methyl methacrylate) (PMMA), has enabled the fabrication of compact, low-cost, and user-friendly solid-state dye lasers, overcoming the challenges associated with liquid dye solutions.[1][4]

This document provides detailed application notes and protocols for utilizing this compound in solid-state dye laser systems, targeted at researchers in materials science, optics, and drug development.

Performance Data

The laser performance of this compound is highly dependent on the host matrix. Modified PMMA (MPMMA), incorporating additives like methanol (B129727), has been shown to significantly enhance the laser characteristics of the dye.[1] The following table summarizes the performance of PM-650 in various MPMMA compositions when pumped by a Q-switched Nd:YAG laser (532 nm, 15 ns pulses, 5 Hz).[1]

| Host Matrix Composition (MMA:Methanol by volume) | Peak Fluorescence (nm) | Peak Lasing (nm) | Lasing Linewidth (FWHM, nm) | Slope Efficiency (%) | Photostability (Lifetime in shots) |

| 20:0 | 626.5 | 653.0 | 10.5 | 24.57 | 78,000 |

| 19:1 | 626.0 | 654.5 | 9.5 | 30.73 | 114,000 |

| 18:2 | 625.5 | 655.5 | 8.0 | 32.23 | 168,000 |

| 17:3 | 625.0 | 655.0 | 9.0 | 29.86 | 126,000 |

Data sourced from Fan, R. et al. (2011).[1]

In other studies using polymer-filled microporous glass (PFMPG) as a host, PM-650 demonstrated a service life of up to 90,000 pulses at a pump flux of 25 MW/cm² and 46,000 pulses at 50 MW/cm².[5]

Experimental Protocols

Protocol 1: Preparation of PM-650 Doped MPMMA Gain Medium

This protocol describes the synthesis of a solid-state laser gain medium by doping this compound into a modified poly(methyl methacrylate) host.

Materials:

-

Methyl methacrylate (B99206) (MMA) monomer

-

Methanol

-

This compound (PM-650) laser dye

-

Polymerization initiator (e.g., AIBN)

-

Glass vials or molds

-

Polishing equipment (e.g., sandpapers of decreasing grit size, polishing compound)

Procedure:

-

Purification of MMA: Purify the commercial MMA monomer to remove inhibitors, typically by washing with an aqueous NaOH solution followed by distilled water, drying, and distillation under reduced pressure.[1]

-

Preparation of the Doped Monomer Solution:

-

Prepare the desired volume ratio of purified MMA and methanol (e.g., 18:2).[1]

-

Dissolve the PM-650 dye powder into the MMA/methanol mixture to achieve the desired concentration.

-

Add the polymerization initiator to the solution.

-

-

Polymerization:

-

Pour the final solution into glass vials or molds.

-

Seal the molds and place them in a thermostatic bath.

-

Conduct the polymerization process by heating the solution at a controlled temperature (e.g., 40-45°C) until solidification is complete.[6]

-

-

Sample Processing:

Protocol 2: Laser Performance Characterization

This protocol outlines the setup and procedure for characterizing the performance of the PM-650 solid-state laser.

Equipment:

-

Pump Source: Q-switched Nd:YAG laser, frequency-doubled to 532 nm, with nanosecond pulse duration (e.g., 15 ns).[1]

-

Laser Cavity Optics:

-

Broadband Setup: A compact plane-plane resonator (~6 cm long) with a high-reflectivity back mirror and a partial-reflectivity output coupler.[1]

-

Tunable Setup: A Shoshan-type oscillator consisting of an input mirror, the gain medium, a grazing-incidence diffraction grating (e.g., 1200 lines/mm), and a tunable mirror for wavelength selection.[1]

-

-

Optical Components: Focusing lenses to shape the pump beam.

-

Measurement Devices:

Procedure:

-

Laser Cavity Alignment:

-

Position the PM-650 doped solid-state sample as the gain medium within the chosen laser cavity.

-

For longitudinal pumping, align the pump beam to be collinear with the optical axis of the laser cavity.[1]

-

-

Slope Efficiency Measurement:

-

Set up the broadband plane-plane cavity.

-

Measure the output laser energy for a range of input pump energies.

-

Plot the output energy as a function of the input energy. The slope of a linear fit to this data represents the slope efficiency.[1]

-

-

Tuning Range and Linewidth Measurement:

-

Assemble the tunable Shoshan-type cavity.

-

Rotate the tuning mirror to vary the wavelength of the laser output that is fed back into the cavity.[1]

-

Measure the output spectrum at each mirror position using the spectrometer.

-

The tuning range is the full spectral range over which laser action is observed.[1] The linewidth is measured as the full width at half-maximum (FWHM) of the narrowband laser output.[1]

-

-

Photostability Measurement:

-

Operate the laser at a fixed pump energy and repetition rate (e.g., 100 mJ/pulse, 5 Hz).[1]

-

Monitor the output energy as a function of the number of pump pulses.

-

The photostability or lifetime is often defined as the number of pulses after which the output energy drops to 50% or 70% of its initial value.[1][5]

-

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for creating and characterizing a this compound solid-state dye laser.

References

Application Notes and Protocols for the Experimental Setup of a Pyrromethene 650 Dye Laser

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup of a Pyrromethene 650 (PM650) dye laser. Pyrromethene dyes are known for their high fluorescence quantum yield, good photostability, and high lasing efficiency, making them a subject of interest for various scientific applications, including spectroscopy, photochemistry, and medical treatments.[1] This guide consolidates key data and protocols to facilitate the replication and further development of PM650 dye laser systems.

Core Components and Operating Parameters

A successful this compound dye laser setup relies on the careful selection and configuration of several key components. The most common configuration employs a liquid solution of the PM650 dye as the gain medium, which is optically pumped by a separate laser source.

Pump Source

The primary pump source for a this compound dye laser is typically a frequency-doubled Q-switched Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser.[2][3] This laser provides high-intensity pulses at a wavelength of 532 nm, which is efficiently absorbed by the PM650 dye.

Dye Solution

The gain medium consists of this compound dye dissolved in a suitable solvent. Ethanol is a frequently used solvent due to the higher solubility and photostability of pyrromethene dyes in it compared to methanol.[2] The concentration of the dye is a critical parameter that influences the laser's output characteristics.

Resonator Cavity

The laser resonator, or optical cavity, is responsible for providing optical feedback and amplifying the light emitted by the dye.[4][5] A stable resonator cavity is crucial for achieving efficient lasing. Various configurations can be employed, with the specific design influencing the laser's beam quality and output power.

Quantitative Data Summary

The following tables summarize the key quantitative data for a this compound dye laser based on reported experimental setups.

Table 1: this compound Dye Laser Characteristics

| Parameter | Value | Solvent | Pump Source | Reference |

| Lasing Wavelength (Peak) | ~655 nm | Modified Polymethyl Methacrylate (MPMMA) | 532 nm Nd:YAG | [3][6] |

| 624 nm (broadband) | High Temperature Plastic (HTP) | 532 nm Nd:YAG | [7] | |

| 631 nm (broadband) | Xylene | 532 nm Nd:YAG | [7] | |

| 612 nm | Ethanol/1-Phenoxy-2-Propanol | 532 nm Nd:YAG | [7] | |

| Tuning Range | 607 nm - 671 nm (64 nm) | Modified Polymethyl Methacrylate (MPMMA) | 532 nm Nd:YAG | [3] |

| 604 nm - 630 nm | Ethanol/1-Phenoxy-2-Propanol | 532 nm Nd:YAG | [7] | |

| Slope Efficiency | 32.23% | Modified Polymethyl Methacrylate (MPMMA) | 532 nm Nd:YAG | [3][6] |

| 57% | High Temperature Plastic (HTP) | 532 nm Nd:YAG | [7] | |

| 31% | Xylene | 532 nm Nd:YAG | [7] | |

| Absorption Maximum (λmax,abs) | 588 nm | Ethanol | - | [7] |

| Fluorescence Maximum (λmax,fl) | 612 nm | Ethanol | - | [7] |

| Fluorescence Quantum Yield (Φf) | 0.54 | Ethanol | - | [7] |

Table 2: Typical Pump Laser and Resonator Parameters

| Component | Parameter | Value | Reference |

| Pump Laser | Type | Q-switched Nd:YAG (frequency-doubled) | [2][3] |

| Wavelength | 532 nm | [2][3] | |

| Pulse Duration | 10 - 15 ns | [2][3] | |

| Repetition Rate | 5 - 10 Hz | [2][3] | |

| Resonator Cavity | Type | Plane-plane, Plano-concave, Folded | [3][8][9] |

| Cavity Length | ~6 - 24.5 cm | [2][3] | |

| Output Coupler Reflectivity | ~50% | [2][3] | |

| Back Mirror Reflectivity | >99% | [2] |

Experimental Protocols

This section outlines the detailed methodology for setting up a this compound dye laser.

Preparation of this compound Dye Solution

-

Solvent Selection: Choose a suitable solvent. Ethanol is recommended for its favorable solubility and photostability characteristics with this compound.[2]

-

Dye Concentration: Prepare a stock solution of this compound in the chosen solvent. Concentrations can range from approximately 1x10⁻⁴ M to several hundred mg/liter.[7] The optimal concentration will depend on the specific experimental goals, as it affects both the efficiency and the spectral output of the laser.[2]

-

Mixing: Ensure the dye is completely dissolved in the solvent. Use of a magnetic stirrer can facilitate this process. The solution should be visually clear and free of any particulate matter.

Assembly of the Dye Laser System

-

Pump Laser Setup: Position the frequency-doubled Nd:YAG laser such that its 532 nm output beam can be directed into the dye cell.

-

Focusing Optics: Use a combination of cylindrical lenses to shape and focus the pump beam into the dye cell. A common arrangement involves a concave cylindrical lens to expand the beam horizontally and a convex cylindrical lens to focus it vertically, creating a line focus within the dye solution.[2]

-

Dye Cell Placement: The dye cell, containing the PM650 solution, is placed at the focal point of the pump beam. The cell should be oriented at Brewster's angle with respect to the resonator axis to minimize reflection losses.[2]

-

Resonator Alignment:

-

Position the back mirror (high reflectivity) and the output coupler (partially reflective) to form the optical cavity, with the dye cell situated between them.

-

A typical stable oscillator cavity might consist of a concave back mirror and a concave output coupler.[2] Alternatively, a plane-plane or plano-concave resonator can be used.[3][9]

-

Carefully align the mirrors to ensure that the optical axis of the resonator passes through the pumped region of the dye solution. A low-power visible laser can be used as an alignment aid.

-

-

Detection and Measurement: Place a power/energy meter after the output coupler to measure the output of the dye laser. A spectrometer can be used to analyze the spectral properties of the laser output.

Visualizations

Experimental Setup Diagram

Caption: Experimental setup for a this compound dye laser.

Experimental Workflow

References

- 1. azooptics.com [azooptics.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

- 4. laser-welder.net [laser-welder.net]

- 5. Optical cavity - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. exciton.luxottica.com [exciton.luxottica.com]

- 8. ijop.ir [ijop.ir]

- 9. researchgate.net [researchgate.net]

Pyrromethene 650 as a Gain Medium for Tunable Lasers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction